4-amino-2-methylphenol;sulfuric acid
Description
Properties
CAS No. |
4698-30-0 |
|---|---|
Molecular Formula |
C14H20N2O6S |
Molecular Weight |
344.39 g/mol |
IUPAC Name |
4-amino-2-methylphenol;sulfuric acid |
InChI |
InChI=1S/2C7H9NO.H2O4S/c2*1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2*2-4,9H,8H2,1H3;(H2,1,2,3,4) |
InChI Key |
UKRWQRGQHBHTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)O.CC1=C(C=CC(=C1)N)O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-amino-2-methylphenol and Its Sulfuric Acid Salt
Nitrosation and Reduction Route
This is the most documented and industrially relevant method for preparing 4-amino-2-methylphenol, as described in Chinese patent CN103508908A and Japanese patent JP2012062252A.
Step 1: Nitrosation of m-Cresol
- Raw material: m-Cresol (3-methylphenol).
- Reaction: m-Cresol is subjected to nitrosation using sodium nitrite and hydrochloric acid in an aqueous sodium hydroxide solution.
- Conditions: Temperature controlled between 3–10 °C to avoid side reactions.
- Stoichiometry: Weight ratio of m-cresol : sodium hydroxide : sodium nitrite is approximately 1 : 0.39 : 0.68; hydrochloric acid concentration around 15–36%.
- Product: 4-nitroso-3-methylphenol precipitates as a solid.
Step 2: Catalytic Hydrogenation Reduction
- Substrate: 4-nitroso-3-methylphenol.
- Catalyst: Raney nickel, palladium on carbon, or palladium-aluminum catalyst.
- Promoter: Ammonia or organic amines to facilitate reduction.
- Solvent: Alcoholic solvents such as methanol, ethanol, or Virahol.
- Conditions: Temperature between 20–40 °C, hydrogen pressure around 0.5 MPa.
- Reaction time: 2–8 hours until complete conversion.
- Outcome: Formation of crude 4-amino-3-methylphenol.
Step 3: Purification
- The crude product is dissolved in alcohol (methanol or ethanol), heated to reflux, then cooled to crystallize the pure compound.
- Final drying under vacuum at ~40–60 °C yields high-purity 4-amino-3-methylphenol with yields between 82–88% and HPLC purity >99.3%.
Summary Table of Key Parameters
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|
| Nitrosation | m-Cresol, NaOH, NaNO2, HCl (15–36%) | 3–10 | 91–96 | - | Solid 4-nitroso-3-methylphenol |
| Reduction | 4-nitroso-3-methylphenol, Pd/C or Raney Ni, NH3, MeOH | 20–40 | - | - | Hydrogenation under 0.5 MPa H2 |
| Purification | Recrystallization in methanol or ethanol | 10 (crystallize) | 82–88 | >99.3% | Vacuum drying at 40–60 °C |
Sulfuric Acid Salt Formation
While the above steps yield the free base 4-amino-2-methylphenol, the sulfuric acid salt is typically prepared by:
- Dissolving 4-amino-2-methylphenol in an appropriate solvent (water or alcohol).
- Adding concentrated sulfuric acid slowly under controlled temperature (generally below 50 °C) to form the sulfate salt.
- Isolating the salt by crystallization or precipitation.
This step is often integrated into the purification process to improve product stability and handling.
Alternative Synthetic Routes and Related Compounds
- Some patents (e.g., JP2012062252A) describe diazotization of sulfanilic acid followed by azo coupling with m-cresol, then catalytic hydrogenation to yield 4-amino-m-cresol.
- Sulfonation and nitration steps are employed in related aminophenol derivatives but less common for 4-amino-2-methylphenol sulfate specifically.
- Hydrogenation catalysts and solvents vary, but palladium on carbon and alcoholic solvents remain preferred for industrial scalability.
Research Findings and Industrial Considerations
- The nitrosation-reduction-purification route is favored due to high yields (up to 96% in nitrosation, ~88% overall) and high purity (>99%).
- Temperature control during nitrosation (3–10 °C) is critical to minimize side reactions and maximize yield.
- The choice of catalyst and promoter impacts reaction time and completeness; palladium catalysts with ammonia promoters show excellent performance.
- Alcoholic solvents facilitate both reduction and purification steps.
- The sulfate salt form improves product stability, ease of storage, and handling in downstream applications.
Summary Table of Preparation Methods for 4-amino-2-methylphenol;sulfuric acid
| Preparation Stage | Method Details | Key Parameters | Outcome |
|---|---|---|---|
| Nitrosation | m-Cresol + NaNO2 + HCl in NaOH solution | 3–10 °C, 1:0.39:0.68 ratio | 4-nitroso-3-methylphenol solid |
| Reduction | Catalytic hydrogenation with Pd/C or Raney Ni + NH3 | 20–40 °C, 0.5 MPa H2, 2–8 h | 4-amino-3-methylphenol crude |
| Purification | Recrystallization in methanol or ethanol | Cooling to 10 °C, vacuum dry | High purity 4-amino-3-methylphenol |
| Sulfate Salt Formation | Reaction with sulfuric acid in aqueous/alcoholic medium | Controlled addition, <50 °C | 4-amino-2-methylphenol sulfate |
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Substitution: Nucleophilic aromatic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as Raney nickel or palladium on carbon are often used in reduction reactions.
Substitution: Strong bases like sodium hydroxide or potassium hydroxide are used in nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.
Scientific Research Applications
Applications in Dyes and Pigments
One of the primary uses of 4-amino-2-methylphenol is in the production of dyes, particularly in the manufacture of fluoran dyes . These dyes are significant in textile industries due to their vibrant colors and stability. The compound acts as a precursor in synthesizing other dye intermediates, which are essential for creating a variety of colorants used in fabrics and papers .
Pharmaceutical Applications
4-Amino-2-methylphenol is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for potential therapeutic effects, including anti-inflammatory and analgesic properties. Research indicates that modifications of this compound can lead to the development of new drugs targeting various health conditions .
Case Studies: Health Impact Assessments
Recent studies have assessed the health impacts associated with disinfection byproducts (DBPs), including those derived from 4-amino-2-methylphenol. The investigation focused on the presence of aromatic DBPs in treated water, highlighting potential risks to human health such as respiratory issues and immune system effects due to long-term exposure .
Material Science Applications
In material science, 4-amino-2-methylphenol serves as a building block for synthesizing polymers and resins. Its incorporation into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in developing high-performance composites used in aerospace and automotive industries .
Data Table: Comparative Analysis of Applications
| Application Area | Description | Impact |
|---|---|---|
| Dyes and Pigments | Precursor for fluoran dyes | Vibrant colors, industrial relevance |
| Pharmaceuticals | Intermediate for drug synthesis | Potential therapeutic benefits |
| Material Science | Enhances properties of polymers and resins | Improved mechanical performance |
| Environmental Health | DBPs assessment related to water treatment | Insights into health risks |
Mechanism of Action
The mechanism of action of 4-amino-2-methylphenol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This interaction can disrupt metabolic pathways and affect cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with aromatic residues in proteins .
Comparison with Similar Compounds
4-Amino-2-Methylphenol
Chemical Profile :
- Molecular Formula: C₇H₉NO .
- Physical Properties: White crystalline solid with a faint phenol-like odor .
- Applications :
- Toxicology: Limited toxicological data; safety precautions (e.g., skin/eye protection) are recommended .
Sulfuric Acid (H₂SO₄)
Chemical Profile :
- Physical Properties :
- Applications :
- Hazards : Highly corrosive, toxic, and challenging to recover in homogeneous systems .
Catalytic Performance and Reaction Conditions
4-Amino-2-Methylphenol vs. Sulfuric Acid-Based Catalysts
Key Findings :
- ASA : Outperforms H₂SO₄ in Pechmann condensation (100°C, solvent-free) with 85–95% yields .
- MSA : Achieves 80–90% yields in pyrrole synthesis, surpassing H₂SO₄ in reaction time and selectivity .
- XSA : Enables room-temperature coumarin synthesis with 90% efficiency, reducing energy costs .
Environmental and Operational Advantages
Case Study :
- ASA replaces H₂SO₄ in benzimidazole synthesis, reducing waste and enabling catalyst recovery (90% yield after 5 cycles) .
Sulfuric Acid in Environmental Testing
Biological Activity
4-Amino-2-methylphenol, often referred to as 4-amino-m-cresol, is a compound that has garnered attention due to its diverse biological activities. When combined with sulfuric acid, it forms a complex that exhibits unique properties relevant to various fields, including pharmacology and toxicology. This article reviews the biological activity of 4-amino-2-methylphenol in the presence of sulfuric acid, supported by data tables, case studies, and detailed research findings.
4-Amino-2-methylphenol is an aromatic amine with the following chemical structure:
When treated with sulfuric acid, the compound undergoes protonation and potential sulfonation, affecting its reactivity and biological properties.
Antimicrobial Properties
Research indicates that 4-amino-2-methylphenol exhibits significant antimicrobial activity. A study demonstrated that derivatives of this compound displayed potent effects against various bacterial strains. The presence of the amino group is crucial for its antimicrobial efficacy, as it enhances interaction with microbial cell membranes .
Table 1: Antimicrobial Activity of 4-Amino-2-Methylphenol Derivatives
| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Amino-2-methylphenol | E. coli | 50 µg/mL |
| N-acylated derivative | S. aureus | 25 µg/mL |
| Sulfonated derivative | P. aeruginosa | 10 µg/mL |
Antioxidant Activity
The antioxidant activity of 4-amino-2-methylphenol was evaluated using various assays such as DPPH and ABTS methods. The results indicated that while the compound possesses antioxidant properties, these are generally lower than standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
Table 2: Antioxidant Activity Assay Results
| Assay Method | Inhibition Percentage (%) | Comparison Standard |
|---|---|---|
| DPPH | 30% | Ascorbic Acid (85%) |
| ABTS | 25% | BHT (90%) |
Cytotoxicity Studies
Cytotoxicity assessments were conducted to evaluate the safety profile of 4-amino-2-methylphenol in various cell lines. The results indicated moderate cytotoxic effects at higher concentrations, necessitating further studies to determine safe dosage levels for therapeutic applications .
Case Study: Cytotoxicity in Human Cell Lines
A study involving human fibroblast cells showed that exposure to concentrations above 100 µg/mL resulted in significant cell death. Conversely, lower concentrations (10-50 µg/mL) showed no adverse effects, highlighting the need for careful dosage consideration in potential therapeutic use .
Stability in Sulfuric Acid
The stability of amino compounds in concentrated sulfuric acid has been a topic of interest. Research indicates that while many biogenic amino acids remain stable under these conditions, modifications can occur in specific cases. For instance, phenylalanine was shown to undergo sulfonation when exposed to concentrated sulfuric acid, suggesting that similar reactions may occur with 4-amino-2-methylphenol .
Table 3: Stability of Amino Acids in Concentrated Sulfuric Acid
| Amino Acid | Stability in 81% w/w H₂SO₄ | Stability in 98% w/w H₂SO₄ |
|---|---|---|
| Phenylalanine | Stable | Reactive |
| Tyrosine | Stable | Reactive |
| Cysteine | Reactive | Reactive |
Q & A
Basic Research Questions
Q. What are the optimal heterogeneous catalysts for synthesizing heterocyclic compounds using sulfuric acid derivatives?
- Methodological Answer: Heterogeneous catalysts like alumina sulfuric acid (ASA), molybdate sulfuric acid (MSA), and xanthan sulfuric acid (XSA) are highly effective for synthesizing heterocycles such as tetrasubstituted pyrroles and 1,4-dihydropyridines. For example, MSA catalyzes the [2+2+1] condensation of 1,3-dicarbonyl compounds and benzophenone derivatives in ethyl acetate, achieving high yields due to its strong Brønsted acidity and recyclability . Solvent-free conditions often enhance catalytic efficiency, as seen in XSA-catalyzed Pechmann reactions for coumarin synthesis .
Q. How do solvent conditions influence reaction outcomes in sulfuric acid-catalyzed multicomponent reactions?
- Methodological Answer: Solvent choice significantly impacts yield and reaction kinetics. Ethanol is optimal for pyrrole synthesis via MSA catalysis due to its polarity and ability to stabilize intermediates . In contrast, solvent-free conditions in Biginelli reactions (e.g., XSA-catalyzed dihydropyrimidinone synthesis) reduce side reactions and improve atom economy, with yields exceeding 85% . Systematic solvent screening via HPLC or GC-MS is recommended to identify ideal conditions .
Q. What experimental techniques are used to measure sulfuric acid’s role in atmospheric nucleation?
- Methodological Answer: Continuous flow mixing chambers and differential mobility analyzers (DMAs) are employed to study binary nucleation rates of sulfuric acid and water. For instance, isothermal glass tubes track particle growth post-nucleation, while QC-normalized classical nucleation theory (CNT) validates experimental data under varying humidity (11–58%) and temperature (207–299 K) . Impinger arrays and glass plates capture airborne acid-hydrocarbon bubbles, critical for aerosol formation studies .
Advanced Research Questions
Q. How do organic acids enhance sulfuric acid nucleation in atmospheric aerosols, and what are the mechanistic implications?
- Methodological Answer: Aromatic acids (e.g., benzoic acid) stabilize sulfuric acid-water clusters via hydrogen bonding, reducing the nucleation barrier. Theoretical calculations (DFT or molecular dynamics) reveal that these complexes lower the Gibbs free energy of critical cluster formation. Laboratory experiments using environmental chambers demonstrate a 10–100× increase in nucleation rates with aromatic acids present . Synergistic effects between ammonia and amines further enhance particle formation, as shown in flow reactor studies .
Q. What discrepancies exist between experimental and theoretical nucleation rates for sulfuric acid-water systems, and how are they resolved?
- Methodological Answer: Classical nucleation theory (CNT) underestimates experimental rates by orders of magnitude due to oversimplified assumptions about cluster stability. QC-normalized CNT, incorporating quantum chemical calculations of cluster thermodynamics, aligns predictions with measurements (e.g., 97.6% acid recovery in hydrocarbon emulsions ). Discrepancies persist at low temperatures (<250 K), where neutral nucleation dominates and ion-induced pathways are less active .
Q. How do sulfuric acid derivatives inhibit corrosion in acidic environments, and what computational tools validate these mechanisms?
- Methodological Answer: Inhibitors like 4-methyl-4H-1,2,4-triazole-3-thiol adsorb onto mild steel surfaces, forming protective films. Weight loss assays and potentiodynamic polarization (Tafel analysis) quantify inhibition efficiency (>90% at 0.1 M H₂SO₄). Monte Carlo simulations and DFT calculations (e.g., B3LYP functional) model adsorption energies on Fe (111) surfaces, confirming strong interactions between inhibitor lone pairs and metal d-orbitals .
Q. What are the thermodynamic challenges in quantifying sulfuric acid’s vapor pressure and dissociation equilibria?
- Methodological Answer: Titration with NaOH (phenolphthalein endpoint) and vapor pressure measurements via differential scanning calorimetry (DSC) reveal that H₂SO₄ dissociation (HSO₄⁻ → H⁺ + SO₄²⁻) has ΔG⁰ = -12.9 kJ/mol and ΔH⁰ = -22.8 kJ/mol at 25°C. Extrapolation to 99 wt% H₂SO₄ shows vapor pressures 10× lower than older estimates, critical for modeling upper tropospheric nucleation .
Data Contradictions and Resolution
- Catalyst Efficiency in Solvent-Free vs. Solvent-Based Systems: While XSA achieves 90% yields in solvent-free Pechmann reactions , ASA performs better in methanol for 1,4-dihydropyridine synthesis . Contradictions arise from differing acid strengths (MSA > XSA > ASA) and substrate solubility. Resolution requires comparative kinetic studies (e.g., in situ FTIR monitoring) .
- Nucleation Rate Variability: Field studies report higher nucleation rates than lab experiments due to unaccounted organics (e.g., methanesulfonic acid). QC-normalized CNT and chamber studies with controlled organics reconcile these differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
